N-phenyl-1H-imidazole-4-sulfonamide

描述

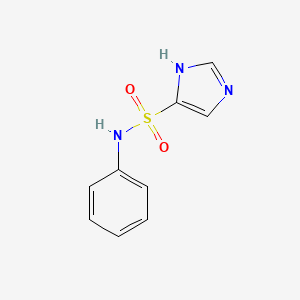

N-phenyl-1H-imidazole-4-sulfonamide: is a chemical compound belonging to the class of sulfonamides. It features a phenyl group attached to the imidazole ring, which is further substituted with a sulfonamide group at the 4-position

Synthetic Routes and Reaction Conditions:

Classical Synthesis: The compound can be synthesized through the reaction of phenylamine with chlorosulfonic acid followed by cyclization with formamide.

Industrial Production Methods: On an industrial scale, the synthesis may involve more efficient and scalable methods, such as continuous flow chemistry, to ensure higher yields and purity.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced analogs of the compound.

Substitution: Substitution reactions at different positions of the imidazole ring can yield a variety of substituted imidazoles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.

Major Products Formed:

Oxidation: Oxidized derivatives of the compound.

Reduction: Reduced analogs of the compound.

Substitution: Substituted imidazoles with different functional groups.

科学研究应用

Anticancer Properties

Recent studies have highlighted the potential of N-phenyl-1H-imidazole-4-sulfonamide derivatives as anticancer agents . A notable investigation involved the synthesis of new imidazole-based N-phenylbenzamide derivatives, which showed promising cytotoxic activity against various cancer cell lines. The derivatives exhibited IC50 values ranging from 7.5 to 11.1 μM, indicating significant potency against cancer cells .

Case Study: Molecular Docking and Dynamics

In this study, molecular docking simulations revealed that the active derivatives formed stable complexes with the ABL1 kinase protein, a target implicated in certain cancers. This suggests that these compounds could be developed further as targeted therapies .

Antibacterial Activity

This compound also demonstrates antibacterial properties . Research has shown that various sulfonamide derivatives, including those based on imidazole structures, possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria. In one study, synthesized compounds were screened using the microbroth dilution method, revealing promising results against multiple bacterial strains .

Table 1: Antibacterial Activity of Sulfonamide Derivatives

| Compound Name | Gram-positive Activity | Gram-negative Activity |

|---|---|---|

| This compound | Moderate | High |

| Other Sulfonamide Derivative A | High | Moderate |

| Other Sulfonamide Derivative B | Low | High |

Inhibition of Aldosterone Synthase

Another significant application of this compound is its role as an aldosterone synthase inhibitor (CYP11B2). This enzyme is crucial in the biosynthesis of aldosterone, a hormone involved in regulating blood pressure and electrolyte balance. Compounds that inhibit this enzyme can be beneficial in treating conditions such as hypertension and heart failure .

Case Study: Therapeutic Potential

In vitro studies indicated that certain derivatives selectively inhibited CYP11B2 without affecting CYP11B1, suggesting their potential utility in managing diseases associated with aldosterone dysregulation, such as hyperaldosteronism and cardiac remodeling post-myocardial infarction .

Computational Studies and Drug Development

The integration of computational methods has enhanced the understanding of how this compound interacts at the molecular level with biological targets. Studies involving molecular dynamics simulations have provided insights into the binding affinities and stability of these compounds when interacting with target proteins .

作用机制

The mechanism by which N-phenyl-1H-imidazole-4-sulfonamide exerts its effects involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to bind to enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and biological context.

相似化合物的比较

Imidazole: The parent compound without the phenyl and sulfonamide groups.

N-phenyl-1H-imidazole-4-carboxamide: Similar structure but with a carboxamide group instead of sulfonamide.

N-phenyl-1H-imidazole-4-sulfonic acid: Similar structure but with a sulfonic acid group instead of sulfonamide.

Uniqueness: N-phenyl-1H-imidazole-4-sulfonamide is unique due to its specific combination of the phenyl group, imidazole ring, and sulfonamide group, which imparts distinct chemical and biological properties compared to its analogs.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for further research and development.

生物活性

N-phenyl-1H-imidazole-4-sulfonamide is a compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including antifungal properties, interactions with biological targets, and implications for therapeutic applications.

Structural Characteristics

This compound features an imidazole ring substituted at the nitrogen atom with a phenyl group and at the 4-position with a sulfonamide group. The combination of these functional groups contributes to its chemical reactivity and potential biological properties. Imidazole derivatives are known for their diverse biological activities, including antifungal, antibacterial, and anticancer effects.

Antifungal Activity

Research indicates that this compound exhibits significant antifungal activity. It has been shown to inhibit the growth of various fungal species, particularly Candida spp. This inhibition is achieved by interfering with essential metabolic pathways within the fungi, thereby preventing their proliferation.

The mechanism by which this compound exerts its antifungal effects involves binding to specific enzymes involved in fungal metabolism. This binding enhances its inhibitory effects against pathogenic fungi, making it a promising candidate for further development as an antifungal agent.

Antitumor Activity

In addition to its antifungal properties, this compound may also possess antitumor activity. Studies have indicated that compounds structurally related to this compound can induce apoptosis in cancer cells. For instance, derivatives with similar structures have shown significant antiproliferative activity against various cancer cell lines, suggesting that modifications to the imidazole framework can enhance biological efficacy .

Case Study: Related Compounds

A study on related imidazole derivatives demonstrated that certain modifications could lead to improved antitumor activity. For example, compound 4f exhibited outstanding antiproliferative activity against cancer cell lines such as A549 and HeLa, with an IC50 value significantly lower than that of standard chemotherapeutics like 5-fluorouracil (5-FU) and methotrexate (MTX) . These findings suggest that this compound and its analogs warrant further investigation in cancer research.

Structure-Activity Relationships (SAR)

The biological activity of this compound is influenced by its structural characteristics. Variations in substituents on the imidazole ring or phenyl group can significantly impact its pharmacological profile. A comparative analysis of several structurally similar compounds reveals notable differences in their biological activities:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 1H-Imidazole-4-sulfonamide | Imidazole ring; sulfonamide group | Broad-spectrum antifungal activity |

| N-(4-methylphenyl)-1H-imidazole-4-sulfonamide | Methyl substitution on phenyl ring | Enhanced lipophilicity leading to better absorption |

| N-(2-thienyl)-1H-imidazole-4-sulfonamide | Thienyl substitution | Potential for increased activity against resistant strains |

| 2-(4-chlorophenyl)-1H-imidazole-4-sulfonamide | Chlorine substitution on phenyl ring | Increased potency against specific fungal strains |

常见问题

Basic Research Questions

Q. What are the key synthetic routes for N-phenyl-1H-imidazole-4-sulfonamide, and what parameters critically influence yield?

The compound is typically synthesized via sulfonylation of 1-methylimidazole using chlorosulfonic acid to form 1-methyl-1H-imidazole-4-sulfonyl chloride, followed by nucleophilic substitution with aniline derivatives. Critical parameters include:

- Temperature control (0–5°C during sulfonylation to prevent decomposition) .

- Anhydrous conditions to avoid hydrolysis of the sulfonyl chloride intermediate .

- Stoichiometric ratios (1:1.2 molar ratio of imidazole to chlorosulfonic acid) and reaction time optimization (4–6 hours for complete conversion) .

Q. Which spectroscopic and analytical methods are most reliable for structural confirmation?

- 1H/13C NMR : Aromatic protons in the phenyl group appear at δ 7.2–7.6 ppm, while sulfonamide protons resonate at δ 8.0–8.3 ppm due to deshielding .

- HRMS : Provides exact mass confirmation (e.g., [M+H]+ at m/z 264.0645 for C9H9N3O2S) with <5 ppm error .

- IR Spectroscopy : S=O asymmetric and symmetric stretches at 1340 cm⁻¹ and 1165 cm⁻¹ confirm sulfonamide formation .

Advanced Research Questions

Q. How can researchers optimize reaction yields in imidazole-sulfonamide synthesis with electron-deficient aryl groups?

Catalyst selection and reaction conditions significantly impact yields:

- Substituting Pd/C with Raney nickel in hydrogenation steps avoids dehalogenation side reactions, improving yields from 45% to 92% .

- Cyclization at 45°C with NaOH (2 equiv.) enhances ring-closure efficiency compared to Na2CO3 (yield drops from 88% to 52%) .

- Solvent polarity adjustments (e.g., ethanol → water) can stabilize intermediates and reduce byproduct formation .

Q. What strategies resolve contradictory biological activity in structurally similar derivatives?

Systematic SAR studies and computational modeling clarify bioactivity discrepancies:

- Substituent Effects : Electron-withdrawing groups (e.g., -Cl) at the phenyl para-position enhance antimicrobial activity (MIC reduction from 32 μg/mL to 8 μg/mL) .

- Molecular Docking : Simulations (Autodock Vina) reveal steric clashes between bulky substituents and target enzymes (e.g., dihydrofolate reductase), explaining reduced potency .

Q. How do crystallographic techniques validate molecular conformation in solid-state studies?

Single-crystal X-ray diffraction with SHELXL refinement provides:

- Bond length/angle precision (e.g., S-N bond: 1.632 ± 0.008 Å) .

- Dihedral angle analysis between imidazole and phenyl rings (e.g., 12.5° torsion for optimal target binding) .

- Twinning refinement (SHELXE) resolves disorder in sulfonamide oxygen atoms, achieving R1 values <0.05 .

Q. What computational tools predict metabolic stability in drug discovery pipelines?

Hybrid QSAR models and machine learning integrate:

- 2D/3D Descriptors : Polar surface area (<90 Ų) and HOMO-LUMO gaps (<5 eV) correlate with improved metabolic stability .

- CYP450 Isoform Predictors : Random Forest models trained on 10,000+ compounds identify labile methoxy groups (accuracy >80%) .

属性

IUPAC Name |

N-phenyl-1H-imidazole-5-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2S/c13-15(14,9-6-10-7-11-9)12-8-4-2-1-3-5-8/h1-7,12H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRUZVPNJNKVRGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NS(=O)(=O)C2=CN=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。